molecular formula C21H25N3O4 B3165931 6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid CAS No. 904816-53-1

6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid

Cat. No.: B3165931
CAS No.: 904816-53-1
M. Wt: 383.4 g/mol
InChI Key: RVNRXUXPMXBXEX-UHFFFAOYSA-N
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Description

6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperazin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-21(2,3)28-20(27)24-12-11-23(14-17(24)15-7-5-4-6-8-15)18-10-9-16(13-22-18)19(25)26/h4-10,13,17H,11-12,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNRXUXPMXBXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-{4-[(tert-butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid, also known by its CAS number 904816-53-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its role in various bioactive molecules. The presence of the pyridine and carboxylic acid functionalities contributes to its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃
Molecular Weight321.39 g/mol
Density1.2 g/cm³ (predicted)
Boiling Point580.9 °C at 760 mmHg

Research indicates that compounds similar to 6-{4-[(tert-butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid may exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing piperazine moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The structural components suggest potential interactions with inflammatory pathways, possibly modulating cytokine production.

Biological Activity Studies

Several studies have explored the biological activities of compounds related to this structure. Below are selected findings:

Case Study 1: Antitumor Activity

In a study examining the efficacy of piperazine derivatives against various cancer cell lines, it was found that certain derivatives exhibited significant cytotoxic effects. For instance, derivatives with similar structural motifs showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent antitumor properties .

Case Study 2: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory potential of piperazine-based compounds. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, showing promising results that warrant further investigation .

Research Findings and Implications

The following table summarizes key research findings related to the biological activity of similar compounds:

Table 2: Summary of Biological Activities

Study ReferenceActivity TypeTarget Cells/PathwaysIC50 Value
AntitumorA549 Lung Cancer~50 µM
Anti-inflammatoryCytokine ProductionNot specified
Kinase InhibitionCDK4/6Subnanomolar

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid
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6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.